3-(4-ethoxyphenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
CAS No.: 921540-35-4
Cat. No.: VC4806330
Molecular Formula: C23H22N6O3
Molecular Weight: 430.468
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921540-35-4 |
|---|---|
| Molecular Formula | C23H22N6O3 |
| Molecular Weight | 430.468 |
| IUPAC Name | 8-(4-ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
| Standard InChI | InChI=1S/C23H22N6O3/c1-4-32-17-11-9-15(10-12-17)19-25-26-22-28(13-16-8-6-5-7-14(16)2)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31) |
| Standard InChI Key | JQAGQGNVPDSHOQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C |
Introduction
The compound 3-(4-ethoxyphenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H- triazolo[3,4-h]purine-6,8-dione is a member of the triazolopyrimidine family. This class of compounds is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties. The structure of this compound incorporates a triazolopyrimidine core fused with purine-like motifs and substituted aromatic groups that enhance its bioactivity.
Structural Overview
The compound features:
-
A triazolopyrimidine core, which is a bicyclic heterocyclic framework.
-
Substituents at key positions:
-
A 4-ethoxyphenyl group at position 3.
-
A methyl group at position 5.
-
A (2-methylphenyl)methyl group at position 9.
-
This combination of substituents contributes to its physicochemical properties and potential biological activity.
Synthesis
The synthesis of triazolopyrimidines typically involves multi-step reactions starting from purine or pyrimidine derivatives. For this compound:
-
The triazolopyrimidine core is constructed via cyclization reactions involving hydrazines and dicarbonyl compounds.
-
Aromatic substitutions (e.g., ethoxyphenyl and methylphenyl groups) are introduced through nucleophilic substitution or Friedel-Crafts alkylation.
Biological Activity
Triazolopyrimidines have been extensively studied for their pharmacological activities:
-
Anti-inflammatory Activity
-
Antimicrobial Properties
-
Anticancer Potential
-
Antitubercular Activity
Applications and Future Directions
This compound holds promise for pharmaceutical development due to its structural versatility and bioactivity:
-
Drug Development: Potential candidate for anti-inflammatory or antitubercular drugs.
-
Chemical Biology: Useful as a probe to study enzyme mechanisms (e.g., COX/LOX inhibitors).
-
Optimization: Modifications to improve solubility or reduce toxicity can be explored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume